1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
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Overview
Description
The compound contains several functional groups including a dichlorophenyl group, a trifluoromethyl group, and a quinoxalinone group. These groups are common in many pharmaceutical compounds due to their unique chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple aromatic rings. The dichlorophenyl and trifluoromethyl groups are likely to influence the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxalines, including 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one, are an important class of heterocyclic compounds. They are known for their versatility in scientific research due to their significant biological activities and potential in various applications.
Heterocyclic Chemistry and Biological Applications
Quinoxaline derivatives have been explored for their broad-spectrum biological activities. They serve as catalysts' ligands and are pivotal in the synthesis of pharmaceuticals and antibiotics (Aastha Pareek and Dharma Kishor, 2015). These compounds have shown potential in treating chronic and metabolic diseases due to their antimicrobial activities (J. A. Pereira et al., 2015).
Material Science and Optoelectronics
Quinoxaline derivatives are employed in the creation of materials for optoelectronics, including n-type semiconductors and sensors. Their unique properties make them suitable for use in liquid crystals, microporous polymers for energy storage, and various nano and microstructures (J. Segura et al., 2015).
Anticorrosive Materials
The structural diversity and high electron density of quinoxaline derivatives contribute to their effectiveness as anticorrosive materials. They form stable chelating complexes with surface metallic atoms, showcasing their utility in protecting metals against corrosion (C. Verma et al., 2020).
Environmental Impact Assessment
Quinoxaline compounds have been assessed for their impact on the aquatic environment, particularly concerning organochlorine compounds. Studies indicate moderate toxic effects to aquatic life, highlighting the importance of understanding their environmental fate and behavior (K. Krijgsheld & A. D. Gen, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F3N2O2/c1-14-22(32)30(13-17-18(25)8-5-9-19(17)26)20-10-2-3-11-21(20)31(14)23(33)15-6-4-7-16(12-15)24(27,28)29/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGSCOVPWZFJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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